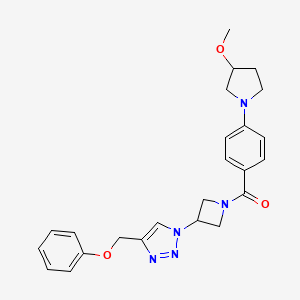

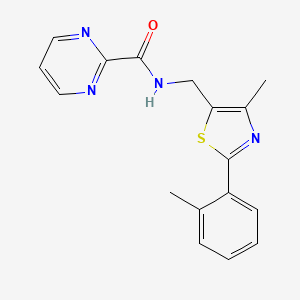

![molecular formula C17H19NO5S B2971288 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide CAS No. 1396869-46-7](/img/structure/B2971288.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide” is a complex organic molecule. The benzo[d][1,3]dioxol-5-yl moiety is a common structure in organic chemistry, often seen in compounds with biological activity .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques, including solubility tests, melting point determination, and computational predictions .Aplicaciones Científicas De Investigación

Reaction and Synthesis Applications

Synthesis of Sulfonic Acid-Containing Compounds : A study details the synthesis of a novel sulfonic acid-containing benzoxazine monomer, highlighting the structural characterization and membrane properties for potential use in direct methanol fuel cells. This research exemplifies the application of sulfonic acid derivatives in creating materials with specific electrical properties (Yao et al., 2014).

Catalytic Applications in Organic Synthesis : Research on N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) showcases its use as a novel N-bromo reagent catalyzing the tetrahydropyranylation/depyranylation of alcohols and phenols under mild conditions. This highlights the compound's utility in facilitating organic transformations (Khazaei et al., 2007).

Investigation of Dissociation Thermodynamics : A study on the dissociation thermodynamics of aminomethanesulfonic acid and its derivatives provides insights into the effects of substituents on thermodynamic functions, contributing to a deeper understanding of these compounds' chemical behavior in aqueous solutions (Khoma, 2017).

Antioxidant and Anti-Influenza Activities : Research into aminomethanesulfonic acids and their derivatives explores their potential antioxidant activities and inhibitory effects on influenza virus strains, demonstrating the compound's relevance in pharmaceutical chemistry (Khoma et al., 2019).

Quantum Mechanical Studies : A study on aromatic halogen-substituted sulfonamidobenzoxazole compounds with potential light harvesting properties investigates their stable conformations and interactions, suggesting applications in the development of novel inhibitor molecules and in the design of dye-sensitized solar cells (Mary et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It has been suggested that similar compounds may cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .

Biochemical Pathways

It is known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Pharmacokinetics

A study on similar compounds suggests that they obey lipinski’s rule of five, indicating good bioavailability .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-17(19,14-7-8-15-16(9-14)23-12-22-15)11-18-24(20,21)10-13-5-3-2-4-6-13/h2-9,18-19H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPLMVPSNBYOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)CC1=CC=CC=C1)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

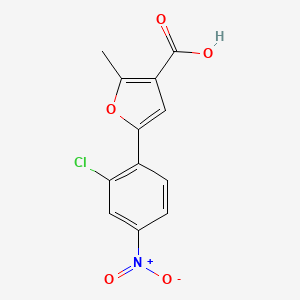

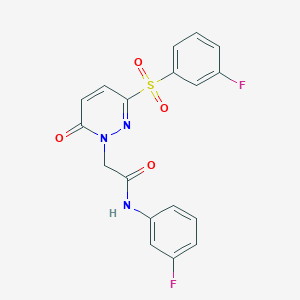

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2971208.png)

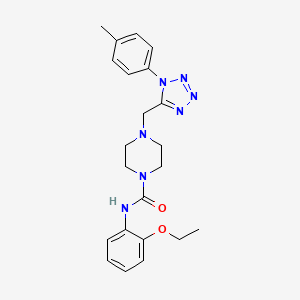

![9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2971213.png)

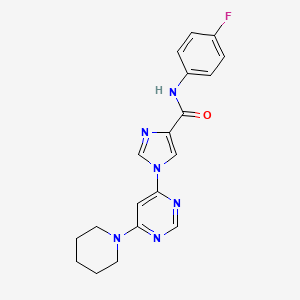

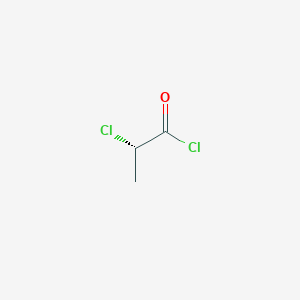

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971214.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B2971219.png)

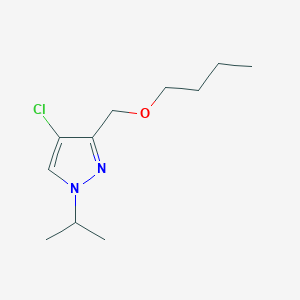

![N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2971226.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2971227.png)